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molecular formula C13H15N3O2S B8574391 N,N-diethyl-4-(5-nitrothiazol-2-yl)aniline

N,N-diethyl-4-(5-nitrothiazol-2-yl)aniline

Cat. No. B8574391
M. Wt: 277.34 g/mol
InChI Key: FRKSSKGEFXOBRC-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of N,N-diethyl-4-(thiazol-2-yl)aniline (1.39 g, 6.00 mmol) and concentrated sulfuric acid (10 mL) was added concentrated nitric acid (0.45 mL) at −10° C. The reaction mixture was stirred at 0° C. for 3 h, then poured into ice water and extracted with CH2Cl2 (30 mL×3). The organic phase was dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/CH2Cl2 (V/V)=1:1) to give the title compound as a yellow solid (0.73 g, 44%).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:15][CH3:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:6][CH:5]=1)[CH3:2].[N+:17]([O-])([OH:19])=[O:18]>S(=O)(=O)(O)O>[CH2:15]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:11][C:12]([N+:17]([O-:19])=[O:18])=[CH:13][N:14]=2)=[CH:8][CH:9]=1)[CH3:16]

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C=1SC=CN1)CC
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/CH2Cl2 (V/V)=1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C=1SC(=CN1)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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